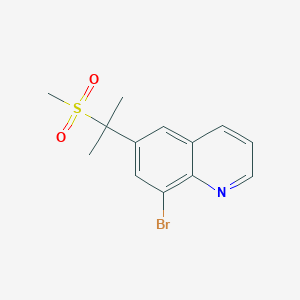
8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline is a quinoline derivative with a bromine atom at the 8th position and a methylsulfonyl group attached to the 6th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline typically involves the following steps:
Sulfonylation: The attachment of a methylsulfonyl group to the 6th position of the quinoline ring.
Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and methylsulfonyl chloride for sulfonylation. The reactions are usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can remove the bromine atom or reduce the sulfonyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The bromine and sulfonyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-bromoquinoline: Lacks the sulfonyl group, making it less reactive in certain reactions.
6-methylsulfonylquinoline: Lacks the bromine atom, affecting its substitution reactions.
8-chloro-6-[1-methyl-1-(methylsulfonyl)ethyl]Quinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline is unique due to the presence of both bromine and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
346629-99-0 |
|---|---|
Formule moléculaire |
C13H14BrNO2S |
Poids moléculaire |
328.23 g/mol |
Nom IUPAC |
8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline |
InChI |
InChI=1S/C13H14BrNO2S/c1-13(2,18(3,16)17)10-7-9-5-4-6-15-12(9)11(14)8-10/h4-8H,1-3H3 |
Clé InChI |
AJJVDAQSWRVYDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C2C(=C1)C=CC=N2)Br)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


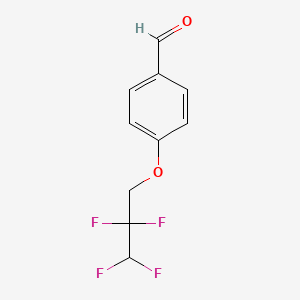
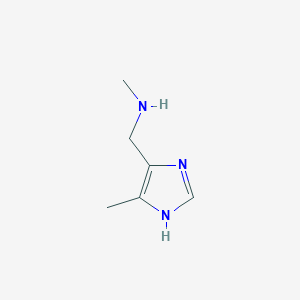
![(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanol](/img/structure/B8727186.png)
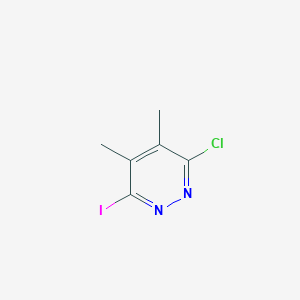


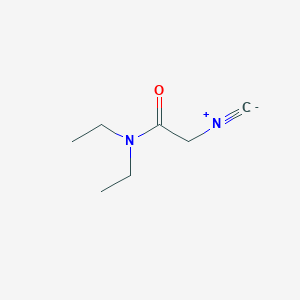
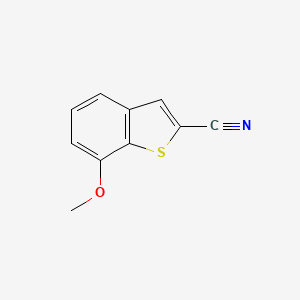
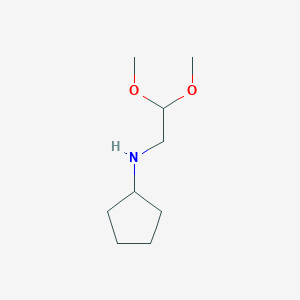
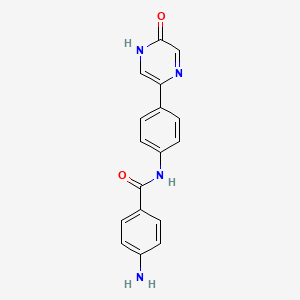
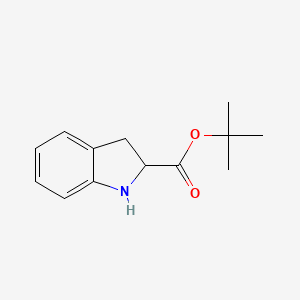
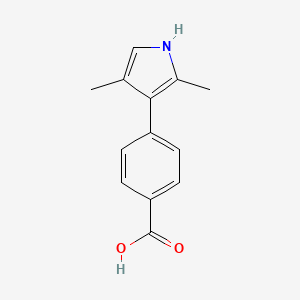
![4-Methylbenzo[d]oxazol-5-amine](/img/structure/B8727286.png)

